REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:21])[C:4]1[CH:9]=[CH:8][C:7]([S:10][C:11]2[CH:16]=[CH:15][C:14]([OH:17])=[CH:13][CH:12]=2)=[C:6]([N+:18]([O-])=O)[CH:5]=1.[NH4+].[Cl-]>CCO.CCOC(C)=O.[Fe]>[CH3:1][O:2][C:3](=[O:21])[C:4]1[CH:9]=[CH:8][C:7]([S:10][C:11]2[CH:16]=[CH:15][C:14]([OH:17])=[CH:13][CH:12]=2)=[C:6]([NH2:18])[CH:5]=1 |f:1.2|
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Name
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4-(4-hydroxy-phenylsulfanyl)-3-nitro-benzoic acid methyl ester
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Quantity
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5.6 g
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Type
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reactant
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Smiles
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COC(C1=CC(=C(C=C1)SC1=CC=C(C=C1)O)[N+](=O)[O-])=O
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Name
|
|
Quantity
|
4.91 g
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Type
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reactant
|
Smiles
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[NH4+].[Cl-]
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Name
|
|
Quantity
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50 mL
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Type
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solvent
|
Smiles
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CCO
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Name
|
|
Quantity
|
5.34 g
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Type
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catalyst
|
Smiles
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[Fe]
|
Name
|
|
Quantity
|
50 mL
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Type
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solvent
|
Smiles
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CCOC(=O)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was gradually heated
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Type
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TEMPERATURE
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Details
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to reflux
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Type
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TEMPERATURE
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Details
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refluxed for 45 minutes
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Duration
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45 min
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Type
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FILTRATION
|
Details
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filtered through celite pad
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Type
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CUSTOM
|
Details
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The filtrate was evaporated
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Type
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CUSTOM
|
Details
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The organic layer was separated
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Type
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WASH
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Details
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washed with H2O and brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over MgSO4
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Type
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CUSTOM
|
Details
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evaporated
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Type
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CUSTOM
|
Details
|
to give pale yellow solid
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Type
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WASH
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Details
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The resulting solid was washed with i-Pr2O
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Type
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CUSTOM
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Details
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dried at 40° C. for 3 days under reduced pressure
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Duration
|
3 d
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=CC(=C(C=C1)SC1=CC=C(C=C1)O)N)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |